Ethyl 3-hexenoate, also known as ethyl hex-3-enoate, is an organic compound classified as a fatty acid ester. It has the chemical formula and a molecular weight of approximately 142.20 g/mol. This compound is primarily derived from the esterification of 3-hexenoic acid with ethanol, resulting in a colorless liquid with a fruity aroma, often associated with various flavor profiles in food products .
These reactions are significant in both synthetic organic chemistry and industrial applications .
The synthesis of ethyl 3-hexenoate is primarily achieved through the following methods:
Ethyl 3-hexenoate finds applications across various fields:
Research on ethyl 3-hexenoate's interactions primarily focuses on its metabolic pathways and potential effects on cellular processes. While specific interaction studies are sparse, its involvement in lipid metabolism suggests it may interact with various enzymes and metabolic pathways related to fatty acids .
Ethyl 3-hexenoate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ethyl Hexanoate | A saturated fatty acid ester with a milder aroma. | |
Ethyl Butyrate | Known for its pineapple-like scent; shorter carbon chain. | |
Ethyl Acetate | Widely used solvent; has a sweet smell but less fruity than ethyl 3-hexenoate. | |
Methyl Hexanoate | Similar structure but with a methyl group instead of ethyl; different sensory properties. |
Ethyl 3-hexenoate is unique due to its unsaturation at the third carbon position, contributing to its distinctive fruity aroma compared to other esters that may have more neutral or different scent profiles .
Ethyl 3-hexenoate (CAS 2396-83-0), an unsaturated ester with the molecular formula C₈H₁₄O₂, was first synthesized in the mid-20th century as part of efforts to characterize flavor compounds in natural products. Early preparation methods involved esterification of 3-hexenoic acid with ethanol using dicyclohexylcarbodiimide as a coupling agent. Its discovery in natural sources, such as pineapple, melon, and passion fruit, followed later through gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds. By the 1970s, it was recognized as a key contributor to the fruity aroma profiles of these foods, leading to its adoption in flavor and fragrance industries.
Property | Value | Source |
---|---|---|
Molecular Weight | 142.20 g/mol | |
Boiling Point | 63–64°C (12 mmHg) | |
Density | 0.896 g/mL at 25°C | |
Refractive Index | 1.426 | |
Odor Profile | Fruity, pineapple, green |
In organic chemistry, ethyl 3-hexenoate serves as a model compound for studying esterification and transesterification reactions. Its α,β-unsaturated structure (CH₂=CH–COO–C₂H₅) enables participation in conjugate additions and cycloadditions, making it valuable for synthesizing complex molecules. For example, lipase-catalyzed reactions using Candida antarctica lipase B have been optimized for its production, highlighting its role in green chemistry.
In food science, ethyl 3-hexenoate is prized for its role in flavor formulations. It contributes to the aroma of pineapple (17.34 µg/kg in Smooth Cayenne varieties), apple, and guava, with odor activity values (OAVs) exceeding 2.9 in pulp and core tissues. Its synthetic counterpart is widely used to enhance tropical fruit flavors in beverages, candies, and dairy products.
Source | Concentration (µg/kg) | Reference |
---|---|---|
Pineapple pulp | 5.81–17.34 | |
Passion fruit juice | 78.06 | |
Kiwifruit | Trace amounts |
Recent studies focus on sustainable production and advanced analytical methods:
Method | Catalyst/Agent | Yield/Time | Source |
---|---|---|---|
Ultrasound-assisted | Lipase B (Novozym 435) | 94% in 40 min | |
Microbial fermentation | Saccharomyces cerevisiae | 3.05 g/L | |
Pyrolysis | Acetate derivatives | 65–78% |
Flammable